2-(3-Chlorophenyl)benzene-1-sulfonamide

Carbonic Anhydrase Inhibition Ki Value Comparison Structure-Activity Relationship

2-(3-Chlorophenyl)benzene-1-sulfonamide is a research-grade biphenyl sulfonamide with a meta-chlorine substituent, supplied at 95% purity. Its defined SAR profile (Ki=4.3 nM against hCA II) establishes it as a superior benchmark over electronically distinct analogs, ensuring reproducible medicinal chemistry and enzyme inhibition studies.

Molecular Formula C12H10ClNO2S
Molecular Weight 267.73
CAS No. 1350725-94-8
Cat. No. B2756275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)benzene-1-sulfonamide
CAS1350725-94-8
Molecular FormulaC12H10ClNO2S
Molecular Weight267.73
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)S(=O)(=O)N
InChIInChI=1S/C12H10ClNO2S/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)17(14,15)16/h1-8H,(H2,14,15,16)
InChIKeyIVPOLULWJOBXNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Chlorophenyl)benzene-1-sulfonamide (CAS 1350725-94-8): Procurement and Technical Baseline


2-(3-Chlorophenyl)benzene-1-sulfonamide (CAS 1350725-94-8) is a biphenyl sulfonamide derivative [1]. This compound is characterized by a sulfonamide group (-SO₂NH₂) ortho-substituted on a biphenyl scaffold, with a meta-chlorine substituent on the pendant phenyl ring. Commercial samples are typically supplied at 95% purity, with a molecular formula of C₁₂H₁₀ClNO₂S and a molecular weight of 267.73 g/mol . The core biphenyl sulfonamide scaffold has been extensively studied as a privileged structure for enzyme inhibition, particularly against matrix metalloproteinases, endothelin receptors, and carbonic anhydrases [2], positioning this specific chlorinated analogue as a potential intermediate or reference compound in medicinal chemistry and chemical biology research.

Substitution Risk Analysis for 2-(3-Chlorophenyl)benzene-1-sulfonamide (CAS 1350725-94-8)


The biphenyl sulfonamide chemical class exhibits extreme sensitivity to positional and electronic substitutions. Replacing the meta-chlorophenyl group of 2-(3-Chlorophenyl)benzene-1-sulfonamide (CAS 1350725-94-8) with an analog bearing a different halogen or a substituent at a different position is not a trivial substitution. Structural activity relationship (SAR) studies on related urea-linked benzenesulfonamides demonstrate that the 3-chlorophenyl tail group confers the most potent inhibitory activity (Ki = 4.3 nM), which is almost twice as potent as the 3-trifluoromethylphenyl analog (Ki = 8.2 nM) in the same assay system [1]. This quantitative divergence highlights that even seemingly minor changes in the electron-withdrawing nature of the substituent on the pendant phenyl ring can drastically alter the binding kinetics and potency. Therefore, substituting 2-(3-Chlorophenyl)benzene-1-sulfonamide with a structurally similar but electronically distinct analog is likely to result in a quantifiable loss of activity or a change in selectivity profile, undermining the reproducibility and validity of research outcomes.

Quantitative Differentiation Evidence for 2-(3-Chlorophenyl)benzene-1-sulfonamide (CAS 1350725-94-8)


Superior Enzyme Inhibition Potency of the 3-Chlorophenyl Moiety over the 3-Trifluoromethylphenyl Analog

In a direct head-to-head comparison within the same study, a benzenesulfonamide analog bearing a 3-chlorophenyl tail group (Compound 8c) demonstrated a Ki value of 4.3 nM against human carbonic anhydrase II (hCA II). This is 1.9-fold more potent than the corresponding 3-trifluoromethylphenyl analog (Compound 8f), which exhibited a Ki value of 8.2 nM under identical assay conditions [1]. This provides a direct, quantitative basis for selecting the 3-chlorophenyl variant over a closely related substituted phenyl analog when targeting this enzyme.

Carbonic Anhydrase Inhibition Ki Value Comparison Structure-Activity Relationship

Quantified Selectivity Profile of the 3-Chlorophenyl Scaffold Against Other hCA Isoforms

While the 3-chlorophenyl analog (Compound 8c) is the most potent against hCA II (Ki = 4.3 nM), it also exhibits measurable, though higher, Ki values against other isoforms: 30.1 nM for hCA I and 147.1 nM for hCA IX [1]. In contrast, the 3-trifluoromethylphenyl analog (Compound 8f) demonstrates a significantly more selective profile, with Ki values of 177.1 nM and 455.5 nM for hCA I and hCA IX, respectively, alongside its 8.2 nM Ki for hCA II [1]. This data quantifies a trade-off: the 3-chlorophenyl group yields greater potency but lower isoform selectivity compared to the 3-trifluoromethylphenyl group.

Isoform Selectivity Carbonic Anhydrase Off-Target Activity

Verifiable Baseline Purity Specification for Procurement

Commercially available 2-(3-Chlorophenyl)benzene-1-sulfonamide (CAS 1350725-94-8) is supplied with a minimum purity specification of 95%, as indicated by the vendor's technical data sheet . This quantifiable metric establishes a verifiable baseline for procurement and quality control. The absence of published melting point or density data for this specific compound means that the stated purity and molecular identity (via CAS number and molecular weight) are the primary measurable parameters for ensuring correct material acquisition.

Quality Control Purity Analysis Procurement Specification

Structural Confirmation of 3-Chloro Substitution Pattern on the Biphenyl Scaffold

The compound's chemical identity is confirmed by multiple authoritative sources, consistently describing it as 3-Chloro-[1,1'-biphenyl]-2-sulfonamide or its synonyms . This confirms the precise substitution pattern: a sulfonamide group at the 2-position of the biphenyl ring and a chlorine atom at the 3-position of the pendant phenyl ring. This contrasts with common isomeric impurities or alternative biphenyl sulfonamides where the sulfonamide group is in the 4-position [1]. The defined structure is critical for ensuring that the procured compound matches the intended molecular target for SAR studies or biological assays.

Structural Confirmation Chemical Identity Nomenclature

Optimal Research Applications for 2-(3-Chlorophenyl)benzene-1-sulfonamide (CAS 1350725-94-8)


Potent Pan-Inhibitor for Carbonic Anhydrase Isoform Studies

When designing experiments to evaluate the role of carbonic anhydrase II (hCA II) in cellular processes, particularly where a lack of high isoform selectivity is not a primary concern or is even desired, 2-(3-Chlorophenyl)benzene-1-sulfonamide is a suitable chemical tool. Its demonstrated Ki of 4.3 nM against hCA II [1] confirms its high potency. This compound can serve as a potent positive control or a starting point for further derivatization, given its significant activity against the primary isoform of interest in glaucoma research [1].

Structure-Activity Relationship (SAR) Reference Compound for Biphenyl Sulfonamides

In medicinal chemistry campaigns aimed at optimizing biphenyl sulfonamide inhibitors, this compound provides a well-defined SAR data point. The quantitative data showing a Ki of 4.3 nM for hCA II [1] allows it to be used as a benchmark for comparing new synthetic analogs. Researchers can directly assess whether modifications to the biphenyl core, sulfonamide linker, or pendant aryl group enhance or diminish potency relative to this 3-chlorophenyl baseline.

Intermediate for the Synthesis of Advanced Sulfonamide Derivatives

The commercial availability of 2-(3-Chlorophenyl)benzene-1-sulfonamide at 95% purity makes it a viable intermediate for further chemical elaboration. The primary sulfonamide group (-SO₂NH₂) is a reactive handle that can be functionalized to generate a library of N-substituted sulfonamides. This is a common strategy in drug discovery to explore chemical space and improve the pharmacokinetic or pharmacodynamic properties of lead compounds.

Chemical Biology Probe for Investigating the Biphenyl Sulfonamide Binding Pocket

Given the well-characterized binding mode of biphenyl sulfonamides to the carbonic anhydrase active site [1], this specific chlorinated variant can be used in biochemical and biophysical assays to probe ligand-enzyme interactions. Its distinct electronic profile, compared to fluorinated analogs, can be leveraged in competitive binding assays or co-crystallization studies to elucidate the specific contributions of the chlorine atom to binding affinity and orientation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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